An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
An In-depth Technical Guide to the Chemical Properties of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, commonly referred to as V3D3, is a cyclic organosilicon compound with the chemical formula C₉H₁₈O₃Si₃.[1][2][3] It is characterized by a six-membered ring of alternating silicon and oxygen atoms, with each silicon atom bearing one methyl group and one vinyl group. This unique structure imparts a combination of thermal stability, reactivity, and low viscosity, making it a valuable precursor in the synthesis of a wide array of silicone-based materials. This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, detailed experimental protocols for its synthesis and polymerization, and a summary of its spectral data. The primary applications of this compound are in polymer chemistry, particularly in the production of silicone rubbers, resins, and coatings through ring-opening polymerization.[4] While its direct application in drug development is not prominent, its use in biocompatible coatings for medical devices represents an area of interest.
Chemical and Physical Properties
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a colorless to light yellowish transparent liquid at room temperature.[2] It is a volatile compound with a boiling point of 80°C at 20 mmHg.[2] The physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₃Si₃ | [1][2][3] |
| Molecular Weight | 258.49 g/mol | [1][2][3][5] |
| Appearance | Colorless to yellowish transparent liquid | [2] |
| Density | 0.967 g/cm³ | [2] |
| Melting Point | < 0 °C | |
| Boiling Point | 80 °C at 20 mmHg | [2] |
| Flash Point | > 65 °C | [2] |
| Refractive Index | 1.448 | [2] |
| Vapor Pressure | 0.428 mmHg at 25°C | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 3901-77-7 | [1][5][6] |
| IUPAC Name | 2,4,6-triethenyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | [3] |
| InChIKey | BVTLTBONLZSBJC-UHFFFAOYSA-N | [3] |
| SMILES | C[Si]1(O--INVALID-LINK--(C)C=C">Si(C)C=C)C=C | [3] |
| Synonyms | Methylvinylsiloxane cyclic trimer, Trimethyltrivinylcyclotrisiloxane | [1][6] |
Spectral Data
The structural characterization of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane is typically performed using a combination of spectroscopic techniques.
Table 3: Summary of Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the vinyl protons (CH=CH₂) and methyl protons (-CH₃) are expected. |
| ¹³C NMR | Resonances for the vinyl carbons and methyl carbons are expected. |
| FT-IR | Characteristic absorption bands for Si-O-Si stretching, C=C stretching (vinyl), and Si-CH₃ vibrations. The NIST WebBook provides a reference spectrum.[7] |
| Mass Spectrometry | The electron ionization mass spectrum shows a prominent peak at m/z 243, corresponding to the loss of a methyl group. Other significant fragments are observed at m/z 215 and 203.[5] |
Experimental Protocols
Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane via Hydrolysis of Dichloromethylvinylsilane
This protocol describes a general method for the synthesis of cyclosiloxanes from the corresponding dichlorosilane.
Materials:
-
Dichloromethylvinylsilane
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Add a measured amount of deionized water to the flask.
-
Slowly add dichloromethylvinylsilane to the dropping funnel.
-
With vigorous stirring, add the dichloromethylvinylsilane dropwise to the water. The reaction is exothermic and will produce hydrogen chloride gas, which should be properly vented.[8]
-
After the addition is complete, continue stirring the mixture for a specified time to ensure complete hydrolysis.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane.
Note: This is a generalized procedure. The specific stoichiometry, reaction times, and temperatures should be optimized for the desired yield and purity.[8][9]
Anionic Ring-Opening Polymerization (AROP)
This protocol outlines the general procedure for the anionic ring-opening polymerization of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane to form polyvinylmethylsiloxane.
Materials:
-
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (monomer)
-
Anhydrous toluene (or other suitable solvent)
-
Anionic initiator (e.g., n-butyllithium, potassium silanolate)
-
Terminating agent (e.g., chlorotrimethylsilane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes for transfer of reagents
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane monomer in anhydrous toluene in a flame-dried Schlenk flask.
-
Using a syringe, add the anionic initiator to the monomer solution at the desired temperature.
-
Allow the polymerization to proceed for the desired time, monitoring the reaction progress by techniques such as gel permeation chromatography (GPC) or NMR spectroscopy.
-
To terminate the polymerization, add a stoichiometric amount of a terminating agent, such as chlorotrimethylsilane.
-
The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol.
-
The precipitated polymer is then collected by filtration and dried under vacuum.
Signaling Pathways and Experimental Workflows
While 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane is not typically associated with biological signaling pathways in drug development, its synthesis and polymerization processes can be represented as logical workflows.
Diagram 1: Synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Caption: Workflow for the synthesis of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane.
Diagram 2: Anionic Ring-Opening Polymerization (AROP) Mechanism
Caption: Generalized mechanism of anionic ring-opening polymerization.
Diagram 3: Cationic Ring-Opening Polymerization (CROP) Mechanism
Caption: Generalized mechanism of cationic ring-opening polymerization.
Conclusion
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a versatile and reactive cyclic siloxane monomer. Its well-defined chemical and physical properties, coupled with its ability to undergo controlled ring-opening polymerization, make it a cornerstone in the synthesis of advanced silicone materials. While its direct role in drug development is limited, the biocompatible and tunable nature of the polymers derived from it offer potential in medical device coatings and related biomedical applications. This guide provides foundational technical information to aid researchers and scientists in leveraging the unique properties of this compound in their respective fields.
References
- 1. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | C9H18O3Si3 | CID 77507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]
- 7. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- [webbook.nist.gov]
- 8. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 9. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
